Molecular Weight and Ligand Efficiency Baseline Advantage Over the Benzothiazolyl Amide Analog
The target compound (MW 236.29 Da) is substantially smaller than the benzothiazolyl-amide analog BDBM39325 (MW ~384.5 Da), offering a lower starting molecular weight for fragment growth or property-based optimization. This size reduction corresponds to a 38.5% lower heavy-atom count and positions the compound more favorably within both Rule-of-3 and Rule-of-5 guidelines for oral druglikeness [1][2]. Lower MW is quantitatively associated with improved permeability and solubility potential, although no direct experimental solubility comparison is available for this pair [1].
| Evidence Dimension | Molecular weight (MW, Da) |
|---|---|
| Target Compound Data | 236.29 |
| Comparator Or Baseline | BDBM39325 (N-(6-methoxy-benzothiazol-2-yl) analog) – MW ~384.5 |
| Quantified Difference | Target is 148.2 Da lower (38.5% reduction) |
| Conditions | Calculated from molecular formula; no experimental MW determination |
Why This Matters
For fragment-based screening libraries or lead-optimization starting points, lower MW provides greater headroom for subsequent synthetic elaboration without violating drug-likeness thresholds.
- [1] Molbase. N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide – Calculated properties: LogP 1.6467, PSA 88.6, MW 236.293. Accessed 2026-04-30. View Source
- [2] BindingDB. BDBM39325 – SMILES COc1ccc2nc(NC(=O)CSc3nc4cccnc4n3C)sc2c1, MW ~384.5 (calculated from formula C17H16N4O2S2). Accessed 2026-04-30. View Source
